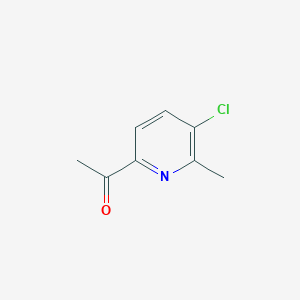

![molecular formula C10H10N4O3S2 B3009988 N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide CAS No. 477872-16-5](/img/structure/B3009988.png)

N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

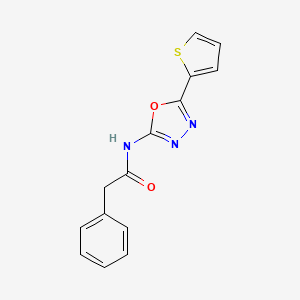

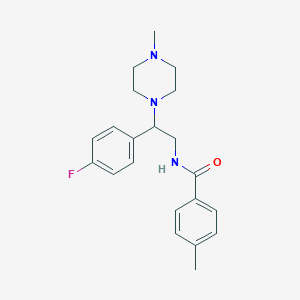

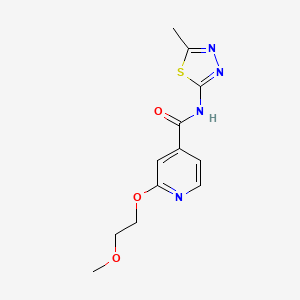

The compound "N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide" is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzenesulfonohydrazide moiety suggests potential for biological activity, as similar structures have been evaluated for their inhibitory effects on enzymes and for their anticancer properties .

Synthesis Analysis

The synthesis of thiadiazole derivatives can be achieved through various methods, including microwave-assisted synthesis, which is a solvent-free and efficient approach. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups have been synthesized under microwave irradiation, indicating that similar methods could potentially be applied to the synthesis of "this compound" . The synthesis process often involves the confirmation of structures through spectroscopic methods such as IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be characterized by techniques such as X-ray crystallography, which provides detailed information about the crystal structure and geometry of the compound. Density functional theory (DFT) and semi-empirical methods like AM1 can be used to optimize the molecular geometry and predict various properties, including vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential (MEP) distribution .

Chemical Reactions Analysis

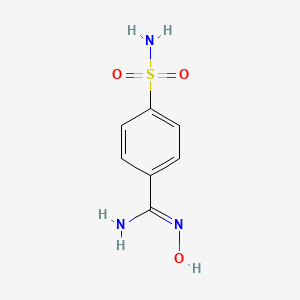

Thiadiazole derivatives can participate in various chemical reactions, primarily due to their reactive sites, such as the amino and sulfonamide groups. These sites can interact with enzymes, leading to inhibition, as seen in the case of kynurenine 3-hydroxylase inhibitors and carbonic anhydrase inhibitors . The reactivity of these compounds can also be influenced by the presence of substituents on the thiadiazole ring and the benzene sulfonamide moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are crucial for their potential as drug candidates. The molecular docking and ADMET studies can predict the oral drug-like behavior and the interaction with biological targets. For example, the synthesized thiadiazole derivatives have shown good oral drug-like behavior and promising anticancer activity in vitro . Antioxidant properties have also been observed in some thiadiazole derivatives, indicating their potential for therapeutic applications .

Aplicaciones Científicas De Investigación

Photodynamic Therapy Application

Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. They are considered to have remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Karakuş et al. (2018) prepared novel benzenesulfonamide derivatives and evaluated their anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. One of the compounds showed marked anticancer activity, indicating potential for development as an anticancer agent (Karakuş et al., 2018).

Enzyme Inhibition for Potential Medical Applications

Mishra et al. (2016) designed and synthesized benzenesulfonamide derivatives and screened them for their in vitro human carbonic anhydrase inhibition potential. Some compounds showed modest inhibition potency against specific isoforms, suggesting their role as lead molecules for developing selective inhibitors (Mishra et al., 2016).

Antimicrobial Activity

Kariuki et al. (2022) studied benzenesulfonic acid derivatives for their antimicrobial activity. They found that these compounds inhibit the growth of Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin, suggesting their potential as antimicrobial agents (Kariuki et al., 2022).

UV Protection and Antimicrobial for Cotton Fabrics

Mohamed, Abdel-Wahab, and Fahmy (2020) investigated the application of thiazole azodyes containing sulfonamide moiety for enhancing UV protection and antimicrobial properties of cotton fabrics. This research suggests the potential of these compounds in textile industry for functional finishing of fabrics (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Mecanismo De Acción

Target of Action

It’s worth noting that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been reported to inhibit matrix metalloproteinases (mmps) . These enzymes play a crucial role in tissue remodeling and disease processes, including cancer and inflammation .

Mode of Action

1,3,4-thiadiazole compounds have been reported to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that N’-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide might interact with its targets in a similar manner.

Biochemical Pathways

1,3,4-thiadiazole derivatives have been reported to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Result of Action

1,3,4-thiadiazole derivatives have been reported to have various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Análisis Bioquímico

Biochemical Properties

It has been synthesized and evaluated for its antimicrobial activity . The compound was found to have potent antimicrobial properties, suggesting that it may interact with enzymes, proteins, and other biomolecules involved in microbial growth and survival .

Cellular Effects

Given its antimicrobial activity, it can be inferred that it may influence cell function by disrupting microbial cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N'-(benzenesulfonyl)-4-methylthiadiazole-5-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3S2/c1-7-9(18-13-11-7)10(15)12-14-19(16,17)8-5-3-2-4-6-8/h2-6,14H,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFSAELAHXDBAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NNS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009910.png)

![1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B3009916.png)

![2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3009924.png)

![2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide](/img/structure/B3009926.png)